molecular formula C15H14O6 B5756349 8-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE

8-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE

Cat. No.: B5756349
M. Wt: 290.27 g/mol
InChI Key: IQCJANTYALNIBP-UHFFFAOYSA-N
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Description

8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetyloxy groups, which are derivatives of acetic acid, and an ethyl group attached to the chromen (benzopyran) ring system.

Properties

IUPAC Name

(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCJANTYALNIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate typically involves the acetylation of the corresponding hydroxy coumarin derivative. One common method includes the reaction of 7-hydroxy-4-ethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:

    Starting Material: 7-hydroxy-4-ethylcoumarin

    Reagent: Acetic anhydride

    Catalyst: Pyridine

    Reaction Conditions: Reflux

The reaction proceeds with the formation of the acetyloxy groups at the 7th and 8th positions of the coumarin ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxy compound.

    Oxidation: The ethyl group can be oxidized to form carboxylic acid derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous base (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a

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